5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3
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Overview
Description
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is a chemical compound with the molecular formula C21H16D3NO and a molecular weight of 304.40 . This compound is a deuterated analog of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, which is used in various scientific research applications.
Mechanism of Action
Mode of Action
It is known that it acts as an organic electrophile in the p4s10/acyloin reaction . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3. For instance, it is soluble in chloroform and dichloromethane , and it is recommended to be stored at -20° C . These factors can affect how the compound interacts with its environment and its overall effectiveness.
Preparation Methods
The synthesis of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 involves several steps. One common method includes the nitration of 5-cyano-5H-dibenz[b,f]azepine, followed by reduction of the nitro group to an amino group and simultaneous hydrolysis of the enamine to a ketone . This intermediate is then further processed to obtain the desired compound. Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is used in various scientific research fields:
Chemistry: It serves as a starting material for the synthesis of other complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3 is unique compared to other similar compounds due to its deuterated nature, which can enhance its stability and alter its pharmacokinetic properties. Similar compounds include:
10,11-Dihydro-5H-dibenz[b,f]azepine: A non-deuterated analog used in the synthesis of anticonvulsant drugs.
Oxcarbazepine: A derivative used as an anticonvulsant and mood stabilizer.
Iminodibenzyl: Another analog used in the synthesis of various pharmaceuticals.
This compound’s uniqueness lies in its deuterium substitution, which can provide advantages in certain research and therapeutic applications.
Properties
IUPAC Name |
11-benzyl-5,6,6-trideuteriobenzo[b][1]benzazepin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13,21,23H,14-15H2/i14D2,21D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCELQJUXTOVVAV-IOPCVUFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)CC4=CC=CC=C4)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661799 |
Source
|
Record name | 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184982-52-2 |
Source
|
Record name | 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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